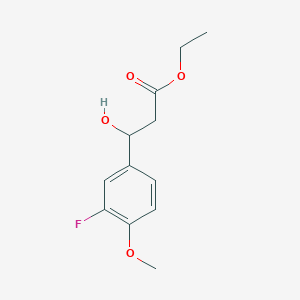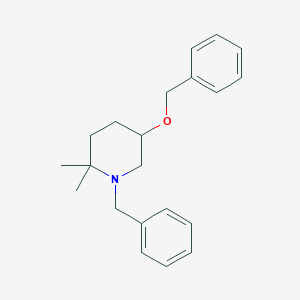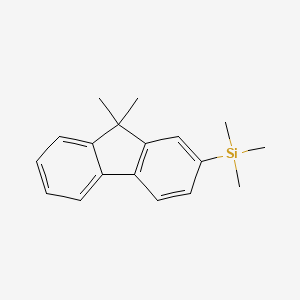
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C16H18Si. It is a derivative of fluorene, where the hydrogen atom at the 2-position is replaced by a trimethylsilyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane typically involves the reaction of 9,9-dimethylfluorene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrofluorene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles in the presence of catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted fluorenes.
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Scientific Research Applications
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of (9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane involves its ability to act as a precursor for various functionalized fluorenesThis versatility makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-9H-fluoren-2-yl-boronic acid
- 9,9-Dimethyl-9H-fluoren-2-ylamine
- 9,9-Dimethyl-9H-fluoren-2-yl-phosphonic acid
Uniqueness
(9,9-Dimethyl-9H-fluoren-2-yl)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where stability and reactivity need to be finely balanced .
Properties
Molecular Formula |
C18H22Si |
|---|---|
Molecular Weight |
266.5 g/mol |
IUPAC Name |
(9,9-dimethylfluoren-2-yl)-trimethylsilane |
InChI |
InChI=1S/C18H22Si/c1-18(2)16-9-7-6-8-14(16)15-11-10-13(12-17(15)18)19(3,4)5/h6-12H,1-5H3 |
InChI Key |
QBPVLAKOWVURPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)

![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)
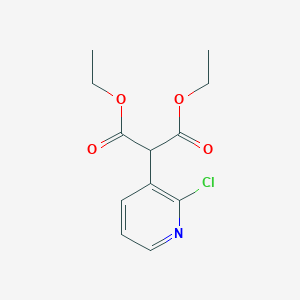

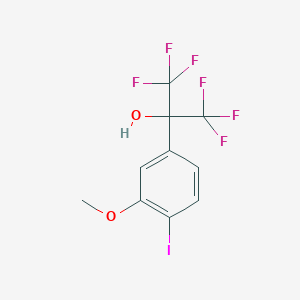
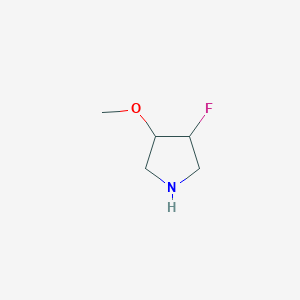
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
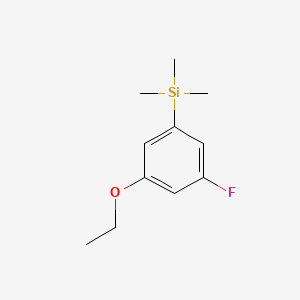
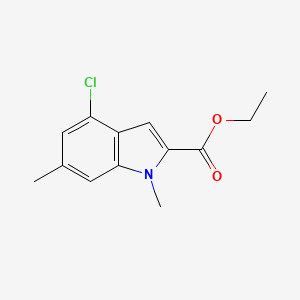
![Tert-butyl 3-[(3,5-dimethoxyphenyl)methylene]azetidine-1-carboxylate](/img/structure/B13683958.png)
![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)
